molecular formula C₂¹³CH₇NO₂S B1147102 DL-Cysteine CAS No. 150146-94-4

DL-Cysteine

Cat. No.: B1147102
CAS No.: 150146-94-4
M. Wt: 122.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Cysteine is a sulfur-containing amino acid with the molecular formula C₃H₇NO₂S. It is a racemic mixture of D-Cysteine and L-Cysteine, both of which are naturally occurring enantiomers. This compound is known for its role in various biological processes, including protein synthesis and enzyme catalysis. The thiol group (-SH) in its structure makes it highly reactive and essential for the formation of disulfide bonds in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Cysteine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the chemical hydrolysis of proteins, particularly keratin from animal hair or feathers, using hydrochloric acid. This process yields a mixture of amino acids, from which this compound can be isolated.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered bacteria, such as Escherichia coli, which are capable of converting substrates like glucose into this compound. The fermentation process is optimized by overexpressing specific genes involved in cysteine biosynthesis and by providing suitable growth conditions, including temperature, pH, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: DL-Cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to this compound using reducing agents like dithiothreitol or β-mercaptoethanol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize this compound to cystine.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group to form thioethers or thioesters.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

DL-Cysteine is recognized for its role as a precursor to glutathione, a potent antioxidant in the body. Its supplementation can enhance the body's defense against oxidative stress. Research indicates that this compound can mitigate oxidative damage in various biological systems, thus playing a protective role against diseases associated with oxidative stress .

1.2 Detoxification

This compound is utilized in detoxifying heavy metals and other toxic compounds. It forms complexes with metals such as lead and mercury, facilitating their excretion from the body . This property makes it valuable in clinical settings for treating heavy metal poisoning.

1.3 Drug Development

Recent studies have explored the potential of this compound in drug formulation. For instance, it has been used to enhance the solubility and bioavailability of poorly soluble drugs through the formation of cysteine-drug conjugates . This application is particularly relevant in developing formulations for cancer therapies.

Cosmetic Applications

2.1 Hair Treatment

This compound is employed in hair care products for its reducing properties, which help in perming and dyeing processes. It acts as a reducing agent that modifies the disulfide bonds in keratin, allowing for better penetration of hair dyes and improving curl retention without damaging hair quality .

2.2 Skin Care

In skincare formulations, this compound is valued for its antioxidant properties, contributing to skin health by reducing oxidative stress and promoting cellular repair mechanisms . Its inclusion in topical applications can enhance skin hydration and elasticity.

Food Industry Applications

3.1 Food Preservation

This compound is used as a food additive due to its antioxidant properties, which help preserve food quality by preventing oxidation . It can extend shelf life and maintain the nutritional value of food products.

3.2 Flavor Enhancement

In food processing, this compound serves as a flavor enhancer by contributing to the Maillard reaction, which improves the taste and aroma of cooked foods . Its application is particularly noted in processed meats and baked goods.

Toxicological Studies

Recent toxicological studies have highlighted both the benefits and risks associated with this compound usage. For instance, while it has therapeutic potential, excessive doses have been linked to renal toxicity in animal models . The no-observed-adverse-effect levels (NOAELs) for this compound were established at less than 500 mg/kg/day under specific study conditions.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsAntioxidantReduces oxidative stress
DetoxificationFacilitates heavy metal excretion
Drug developmentEnhances solubility of drugs
CosmeticsHair treatmentImproves dye penetration and curl retention
Skin carePromotes hydration and cellular repair
Food IndustryFood preservationExtends shelf life
Flavor enhancementImproves taste and aroma

Case Studies

  • Toxicological Assessment : A study on rats administered with varying doses of this compound revealed renal injuries at higher doses (2000 mg/kg/day), highlighting the need for careful dosage regulation in therapeutic applications .
  • Hair Treatment Efficacy : Clinical trials demonstrated that hair products containing this compound resulted in improved color retention and reduced damage compared to traditional formulations .
  • Food Preservation Studies : Research indicated that incorporating this compound into meat products significantly reduced spoilage rates over extended storage periods, confirming its efficacy as a preservative .

Mechanism of Action

DL-Cysteine exerts its effects primarily through its thiol group, which can undergo redox reactions. This property allows it to participate in the formation and reduction of disulfide bonds, crucial for protein structure and function. Additionally, this compound serves as a precursor for the synthesis of glutathione, a major antioxidant in cells. The thiol group can also interact with metal ions and other electrophiles, contributing to its diverse biological activities .

Comparison with Similar Compounds

    L-Cysteine: The L-enantiomer of cysteine, commonly found in proteins and used in various biological processes.

    D-Cysteine: The D-enantiomer, less common in nature but still biologically active.

    Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.

    Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Comparison: DL-Cysteine is unique due to its racemic nature, containing both D- and L-enantiomers. This property allows it to exhibit characteristics of both enantiomers, making it versatile in various applications. Compared to L-Cysteine, this compound is less commonly found in nature but can be synthesized more efficiently. Homocysteine, on the other hand, is primarily involved in metabolic pathways and has distinct roles in health and disease .

Biological Activity

DL-Cysteine is a non-essential amino acid that plays a critical role in various biological processes. It is a precursor for the synthesis of glutathione, an important antioxidant, and is involved in protein synthesis and metabolism. This article explores the biological activity of this compound, highlighting its metabolic pathways, health benefits, and potential therapeutic applications.

Overview of this compound

This compound is a racemic mixture of two stereoisomers: L-cysteine and D-cysteine. The presence of the thiol (-SH) group in cysteine allows it to participate in redox reactions and form disulfide bonds, which are vital for protein structure and function.

Metabolic Pathways

Cysteine metabolism involves several pathways that are crucial for cellular function:

  • Glutathione Synthesis : Cysteine is a key component in the synthesis of glutathione (GSH), which protects cells from oxidative stress. Increased levels of cysteine can enhance GSH production, improving antioxidant capacity .
  • Taurine Production : Cysteine can be converted to taurine via cysteine dioxygenase (CDO), which is regulated by oxidative stress levels. This pathway is significant in maintaining cellular homeostasis .
  • Energy Source : Recent studies have shown that L-cysteine can serve as an energy and carbon source for certain microorganisms, indicating its broader role in metabolism beyond human health .

Health Benefits

The biological activity of this compound has been linked to various health benefits:

  • Antioxidant Activity : By promoting glutathione synthesis, this compound helps reduce oxidative stress, which is associated with chronic diseases such as cancer and cardiovascular diseases .
  • Nutritional Therapy : Clinical trials have demonstrated that this compound supplementation can improve outcomes in malnutrition, cardiovascular disease, and oxidative stress-related conditions .
  • Wound Healing : Studies indicate that cysteine may enhance wound healing by promoting collagen synthesis and reducing inflammation .

Summary of Clinical Trials on this compound

Study Focus Findings Reference
Nutritional therapy in malnutritionImproved glutathione levels
Cardiovascular healthReduced risk of events post-stroke
Oxidative stress managementIncreased antioxidant status
Hair careReduced hair loss

Case Studies

  • Chronic Inflammation : A study involving patients with chronic inflammatory conditions showed that this compound supplementation resulted in significant improvements in antioxidant status and reduced markers of inflammation .
  • Diabetes Management : In diabetic patients, the combination of this compound with vitamin D was found to enhance insulin sensitivity and improve metabolic profiles .
  • Neuroprotection : Research indicates that cysteine may play a protective role against neurodegenerative diseases by mitigating oxidative damage in neural tissues .

Toxicological Considerations

While this compound has numerous benefits, it is essential to consider its safety profile:

  • High doses (≥3000 mg/kg) have been associated with adverse effects such as liver congestion and necrosis in animal studies .
  • The no observed effect level (NOEL) is established at 100 mg/kg body weight per day .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for DL-Cysteine hydrochloride, and how do reaction conditions influence yield and purity?

this compound hydrochloride is typically synthesized via racemization of L-cysteine or direct synthesis from precursors like S-benzyl-N-acetylcysteine. Key steps involve alkaline hydrolysis (using sodium hydroxide) or catalytic deprotection with salicylaldehyde in aqueous media . Reaction conditions, such as pH, temperature, and solvent choice (e.g., water or methylene chloride), critically affect by-product formation and purity. For example, acetic anhydride-mediated N-acetylation in methylene chloride reduces hydrochloride content, improving crystallinity . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What analytical techniques are recommended for characterizing this compound hydrochloride’s purity and structural identity?

Purity assessment follows pharmacopeial standards, including:

  • Solubility testing : Compliance with solubility criteria in water (e.g., 1 g/5 mL) .
  • Spectroscopic methods : FT-IR for thiol (-SH) and amine (-NH2) group identification, and NMR for structural confirmation.
  • Titrimetric assays : Quantify chloride content via argentometric titration .
  • Chromatography : HPLC with UV detection (210–220 nm) to monitor impurities like oxidized cystine .

Q. What are the critical solubility and stability parameters for handling this compound hydrochloride in laboratory settings?

this compound hydrochloride is hygroscopic and prone to oxidation. Key parameters include:

  • pH-dependent stability : Stable in acidic conditions (pH < 3), but rapidly oxidizes in neutral/basic environments. Use nitrogen-purged solvents to prevent disulfide formation .
  • Storage : Store at 2–8°C in airtight, amber vials.
  • Solubility : Freely soluble in water (≥200 mg/mL) but insoluble in nonpolar solvents .

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions often arise from:

  • Purity variability : Validate compound identity via orthogonal methods (e.g., LC-MS for mass confirmation and chiral HPLC for enantiomeric excess) .
  • Assay conditions : Standardize buffer systems (e.g., phosphate vs. Tris) and incubation times to minimize pH-driven oxidation .
  • Biological matrix effects : Use internal standards (e.g., isotopically labeled cysteine) in biofluids to correct for matrix interference .

Q. What methodological considerations are critical when quantifying this compound in oxidative stress studies using biological samples?

  • Sample preparation : Stabilize thiol groups immediately post-collection using derivatizing agents (e.g., N-ethylmaleimide) or acidic preservatives .
  • Detection methods : Employ UHPLC-Q-Orbitrap HRMS with a C18 column (2.1 × 100 mm, 1.9 µm) for high-resolution separation. Use mobile phases like 0.1% formic acid in water/acetonitrile for optimal peak symmetry .
  • Validation : Assess linearity (0.1–50 µM), recovery rates (>90%), and limit of detection (LOD < 0.05 µM) in saliva/urine matrices .

Q. What strategies enable chiral resolution of this compound for enantiomer-specific pharmacological studies?

  • Chiral stationary phases : Use β-cyclodextrin or teicoplanin-based columns for LC separation.
  • Derivatization : React with o-phthalaldehyde (OPA) and chiral thiols (e.g., N-acetyl-L-cysteine) to form diastereomers separable via reverse-phase HPLC .
  • Capillary electrophoresis : Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.3) for high-efficiency resolution .

Q. How can computational modeling predict this compound’s reactivity in biochemical pathways?

  • Density Functional Theory (DFT) : Calculate redox potentials of thiol/disulfide transitions and pKa values for protonation states .
  • Molecular dynamics (MD) : Simulate binding interactions with enzymes like cystathionine β-synthase (CBS) to identify reaction intermediates .

Q. What protocols validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Forced degradation studies : Expose this compound to oxidative (H2O2), acidic (HCl), and thermal (40–60°C) stress. Monitor degradation products via LC-MS .
  • Kinetic modeling : Determine activation energy (Ea) for decomposition using Arrhenius plots .

Q. How should researchers address signal overlap in spectroscopic characterization of this compound derivatives?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping proton/carbon signals in racemic mixtures .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to track specific functional groups in complex spectra .

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046988
Record name DL-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder with a sulfurous odor; [Acros Organics MSDS]
Record name DL-Cysteine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13955
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3374-22-9, 202406-97-1, 204523-09-1
Record name Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3374-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Cysteine-13C3,15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 204523-09-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CM45Q5YAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.